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Compound of Interest

Compound Name: m-PEG5-Hydrazide

Cat. No.: B8104021 Get Quote

Introduction

m-PEG5-Hydrazide is a heterobifunctional linker molecule designed for advanced

bioconjugation and the development of targeted drug delivery systems. It consists of a

methoxy-terminated polyethylene glycol (PEG) chain with five repeating ethylene glycol units,

providing a hydrophilic spacer, and a terminal hydrazide group (-CONHNH₂). This unique

structure allows for the covalent attachment of the PEG linker to molecules and surfaces

containing aldehyde or ketone groups, forming a pH-sensitive hydrazone linkage.

The PEG component of the molecule serves to improve the pharmacokinetic properties of the

conjugated therapeutic agent or nanoparticle. PEGylation is a well-established strategy to

increase solubility, enhance stability, prolong systemic circulation time, and reduce the

immunogenicity of therapeutic molecules.[1][2][3] The hydrazide functional group is key to its

utility in targeted delivery. It reacts specifically with carbonyls (aldehydes or ketones) to form a

hydrazone bond.[4][5] This bond is relatively stable at physiological pH (7.4) but is susceptible

to hydrolysis under the mildly acidic conditions found in specific biological microenvironments,

such as tumor tissues (pH ~6.5) and intracellular compartments like endosomes and

lysosomes (pH 4.5-6.0). This "acid-cleavable" property makes m-PEG5-Hydrazide an ideal

linker for creating drug delivery systems that release their therapeutic payload specifically at

the site of action, minimizing off-target toxicity.
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Surface Modification of Nanoparticles: Creating "stealth" nanoparticles (e.g., liposomes,

polymeric nanoparticles, gold nanoparticles) that can evade the mononuclear phagocyte

system, leading to longer circulation times.

pH-Responsive Drug Release: Designing smart drug carriers that release their cargo in

response to the acidic environment of tumors or endosomes.

Antibody-Drug Conjugates (ADCs): Used as a component of linkers to attach cytotoxic drugs

to antibodies, where the drug is released upon internalization into the target cancer cell.

PROTAC Development: Employed as a PEG-based linker in the synthesis of proteolysis-

targeting chimeras (PROTACs).

Quantitative Data
The following tables provide representative data for the characterization and performance of

nanoparticles conjugated with m-PEG5-Hydrazide.

Table 1: Physicochemical Properties of m-PEG5-Hydrazide

Property Value Source

Molecular Formula C₁₁H₂₄N₂O₆ Vendor Data

Molecular Weight (MW) 280.32 g/mol Vendor Data

Purity >95%

Appearance White to off-white solid Vendor Data

Solubility Water, DMF, DCM, DMSO

| Storage Condition | -20°C, protect from moisture | |

Table 2: Representative Characterization of Nanoparticles Before and After m-PEG5-
Hydrazide Conjugation
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Parameter Aldehyde-NP (Before) m-PEG5-NP (After)

Hydrodynamic Diameter
(Z-average)

110 nm ± 4 nm 125 nm ± 5 nm

Polydispersity Index (PDI) 0.15 0.18

Zeta Potential (mV) at pH 7.4 +15 mV ± 2 mV -2 mV ± 1.5 mV

| Conjugation Efficiency (%) | N/A | ~85% |

Table 3: Representative Drug Loading and Release Characteristics

Parameter Value

Model Drug Doxorubicin (DOX)

Drug Loading Content (DLC %) 4.5% w/w

Encapsulation Efficiency (EE %) 92%

Cumulative Release (48h)

at pH 7.4 (Physiological) 18% ± 2.5%

| at pH 5.5 (Endosomal/Tumor) | 85% ± 4.0% |
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1. Nanoparticle Synthesis
(e.g., PLGA, Liposome)

2. Surface Functionalization
(e.g., with Aldehyde Groups)

3. PEGylation with
m-PEG5-Hydrazide

4. Purification
(e.g., Centrifugal Filtration)

5. Drug Loading
(e.g., Doxorubicin)

6. Final Purification & Sterilization

7. Characterization
(DLS, Zeta, HPLC, TEM)

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b8104021?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8104021?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Systemic Circulation (pH 7.4)

PEGylated Nanoparticle
(Drug Linked via Hydrazone)

Tumor Microenvironment
(EPR Effect)

Extravasation

Cell

Targeting

Click to download full resolution via product page

Experimental Protocols
Protocol 1: Functionalization of Nanoparticles with Aldehyde Groups

This protocol describes the introduction of aldehyde groups onto the surface of amine-

functionalized nanoparticles, a necessary prerequisite for conjugation with m-PEG5-
Hydrazide.

Materials:

Amine-functionalized nanoparticles (e.g., PLGA-NH₂, liposomes with DSPE-PEG-NH₂)

Phosphate-Buffered Saline (PBS), pH 7.4

Glutaraldehyde solution (25% in water)

Centrifugal filtration units (select MWCO based on nanoparticle size)
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Procedure:

Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in PBS (pH 7.4)

to a final concentration of 5-10 mg/mL.

Activation: Add glutaraldehyde solution to the nanoparticle suspension to achieve a final

concentration of 2.5% (v/v).

Reaction: Incubate the mixture for 2 hours at room temperature with gentle, continuous

stirring.

Purification: a. Transfer the nanoparticle suspension to an appropriate centrifugal filtration

unit. b. Centrifuge according to the manufacturer's instructions to pellet the nanoparticles. c.

Discard the supernatant containing excess glutaraldehyde. d. Resuspend the nanoparticle

pellet in fresh, sterile PBS (pH 7.4). e. Repeat the centrifugation and resuspension steps

three times to ensure complete removal of unreacted glutaraldehyde.

Storage: Resuspend the final aldehyde-functionalized nanoparticles in PBS and store at 4°C

for immediate use.

Protocol 2: Conjugation of m-PEG5-Hydrazide to Aldehyde-Functionalized Nanoparticles

Materials:

Aldehyde-functionalized nanoparticles (from Protocol 1)

m-PEG5-Hydrazide

Anhydrous Dimethyl Sulfoxide (DMSO)

PBS, pH 7.4

Procedure:

Reagent Preparation: a. Prepare a stock solution of m-PEG5-Hydrazide (e.g., 10 mg/mL) in

anhydrous DMSO. b. Dilute the aldehyde-functionalized nanoparticles in PBS (pH 7.4) to a

concentration of 5 mg/mL.
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Conjugation Reaction: a. Add the m-PEG5-Hydrazide stock solution to the nanoparticle

suspension. A 20- to 50-fold molar excess of the hydrazide linker relative to the estimated

surface aldehyde groups is recommended as a starting point for optimization. b. Incubate the

reaction mixture for 4-6 hours at room temperature with gentle shaking, protected from light.

Purification: a. Purify the PEGylated nanoparticles from excess, unreacted m-PEG5-
Hydrazide using centrifugal filtration as described in Protocol 1, Step 4. b. Wash the

nanoparticles with PBS (pH 7.4) at least three times.

Final Product: Resuspend the purified m-PEG5-conjugated nanoparticles in a sterile buffer of

choice (e.g., PBS) and store at 4°C.

Protocol 3: In Vitro pH-Responsive Drug Release Study

This protocol uses a dialysis membrane method to quantify the rate of drug release from the

nanoparticles at physiological and acidic pH.

Materials:

Drug-loaded m-PEG5-nanoparticles

Dialysis tubing or cassette (e.g., MWCO 10-12 kDa, ensure it retains nanoparticles but

allows free drug to pass)

Release Buffer 1: PBS, pH 7.4

Release Buffer 2: Acetate or citrate buffer, pH 5.5

Incubator shaker set to 37°C

Analytical instrument for drug quantification (e.g., HPLC, UV-Vis Spectrophotometer)

Procedure:

Sample Preparation: Transfer a known amount (e.g., 1 mL of a 2 mg/mL suspension) of the

drug-loaded nanoparticle formulation into a pre-soaked dialysis bag/cassette.
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Dialysis Setup: a. Place the sealed dialysis bag into a larger vessel (e.g., a 50 mL conical

tube) containing 30 mL of Release Buffer 1 (pH 7.4). b. Prepare an identical setup using

Release Buffer 2 (pH 5.5).

Incubation: Place the setups in an incubator shaker at 37°C with gentle agitation (e.g., 100

rpm).

Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1

mL aliquot from the release buffer outside the dialysis bag. Immediately replace the

withdrawn volume with 1 mL of fresh, pre-warmed buffer to maintain sink conditions.

Quantification: Analyze the concentration of the released drug in the collected aliquots using

a pre-validated analytical method (e.g., HPLC or UV-Vis).

Data Analysis: Calculate the cumulative percentage of drug released at each time point

relative to the total amount of drug initially loaded into the nanoparticles. Plot cumulative

release (%) versus time for both pH conditions.

Protocol 4: Cell Viability (MTS) Assay

This protocol assesses the cytotoxicity of the drug-loaded nanoparticles. The MTS assay

measures the metabolic activity of cells, which correlates with cell viability.

Materials:

Target cancer cell line (e.g., MDA-MB-231, HeLa)

Complete cell culture medium

96-well cell culture plates

Drug-loaded m-PEG5-nanoparticles, empty nanoparticles (placebo), and free drug solution

MTS reagent (e.g., CellTiter 96® AQueous One Solution)

Plate reader capable of measuring absorbance at 490 nm

Procedure:
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Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in

100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell

attachment.

Treatment: a. Prepare serial dilutions of the free drug, drug-loaded nanoparticles, and empty

nanoparticles in cell culture medium. b. Remove the old medium from the cells and add 100

µL of the treatment solutions to the respective wells. Include wells with untreated cells

(negative control) and cells treated with a lysis agent (positive control).

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

MTS Assay: a. Add 20 µL of MTS reagent directly to each well. b. Incubate for 1-4 hours at

37°C, protected from light, until a color change is visible. c. Measure the absorbance at 490

nm using a microplate reader.

Data Analysis: a. Subtract the background absorbance (media only) from all readings. b.

Calculate cell viability as a percentage relative to the untreated control cells: Viability (%) =

(Absorbance_Sample / Absorbance_Untreated_Control) * 100 c. Plot cell viability (%) versus

drug concentration to determine the IC50 (half-maximal inhibitory concentration) for each

formulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes: m-PEG5-Hydrazide for Targeted
Drug Delivery Systems]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8104021#m-peg5-hydrazide-for-targeted-drug-
delivery-systems]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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